adamantanyl-N-(2-benzimidazol-2-ylethyl)carboxamide
Overview
Description
Adamantanyl-N-(2-benzimidazol-2-ylethyl)carboxamide is a compound that combines the structural features of adamantane and benzimidazole. Adamantane is a polycyclic hydrocarbon known for its stability and unique cage-like structure, while benzimidazole is a heterocyclic aromatic organic compound with significant biological activity. The combination of these two moieties in a single molecule offers potential for diverse applications in medicinal chemistry, materials science, and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adamantanyl-N-(2-benzimidazol-2-ylethyl)carboxamide typically involves the following steps:
Formation of Adamantane Derivative: Adamantane is first functionalized to introduce a carboxylic acid group, forming adamantanecarboxylic acid.
Coupling with Benzimidazole Derivative: The adamantanecarboxylic acid is then reacted with a benzimidazole derivative that has an ethylamine side chain. This coupling reaction is often facilitated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Adamantanyl-N-(2-benzimidazol-2-ylethyl)carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: Reduction of the carboxamide group can yield the corresponding amine.
Substitution: The adamantane moiety can undergo substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be used for substitution reactions on the adamantane moiety.
Major Products
Oxidation: N-oxides of benzimidazole.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Halogenated adamantane derivatives.
Scientific Research Applications
Adamantanyl-N-(2-benzimidazol-2-ylethyl)carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral and antibacterial agent due to the bioactive nature of benzimidazole.
Medicine: Explored for its potential in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to the stability and unique properties of the adamantane structure.
Mechanism of Action
The mechanism of action of adamantanyl-N-(2-benzimidazol-2-ylethyl)carboxamide involves interactions with various molecular targets:
Molecular Targets: The benzimidazole moiety can interact with DNA and proteins, potentially inhibiting enzymes or disrupting cellular processes.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to its observed biological effects such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.
Benzimidazole Derivatives: Compounds such as albendazole and mebendazole, which are used as antiparasitic agents.
Uniqueness
Adamantanyl-N-(2-benzimidazol-2-ylethyl)carboxamide is unique due to the combination of the adamantane and benzimidazole moieties, which imparts both stability and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]adamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c24-19(20-10-13-7-14(11-20)9-15(8-13)12-20)21-6-5-18-22-16-3-1-2-4-17(16)23-18/h1-4,13-15H,5-12H2,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBOPBPKASYWOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=NC5=CC=CC=C5N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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